Tenacissoside G Demonstrates 2.6-Fold Higher Oral Bioavailability Than Tenacissoside I in Direct Pharmacokinetic Comparison
In a direct comparative pharmacokinetic study in Sprague-Dawley rats, Tenacissoside G, Tenacissoside H, and Tenacissoside I were each administered orally (5 mg/kg) and intravenously (1 mg/kg) with six rats per group. Absolute oral bioavailability was calculated as 22.9% for Tenacissoside G, 89.8% for Tenacissoside H, and 9.4% for Tenacissoside I [1]. This positions Tenacissoside G as an intermediate-bioavailability candidate, offering 2.6-fold higher systemic exposure than Tenacissoside I while avoiding the potential for exaggerated exposure associated with Tenacissoside H's nearly 90% bioavailability.
| Evidence Dimension | Absolute oral bioavailability in rats |
|---|---|
| Target Compound Data | 22.9% |
| Comparator Or Baseline | Tenacissoside I: 9.4%; Tenacissoside H: 89.8% |
| Quantified Difference | Tenacissoside G is 2.44-fold higher than Tenacissoside I; Tenacissoside H is 3.92-fold higher than Tenacissoside G |
| Conditions | Sprague-Dawley rats; oral gavage at 5 mg/kg; intravenous bolus at 1 mg/kg; plasma samples analyzed by validated UPLC-MS/MS method with LLOQ of 5 ng/mL |
Why This Matters
This directly informs formulation strategy and dose selection; for applications requiring predictable, moderate systemic exposure, Tenacissoside G offers a defined pharmacokinetic profile distinct from both the high-bioavailability Tenacissoside H and the low-bioavailability Tenacissoside I.
- [1] Chen F, Ma Y, et al. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics. International Journal of Analytical Chemistry. 2023;2023:4747771. View Source
